

# Application Notes: Viaspan (University of Wisconsin Solution) in Cellular and Tissue Preservation

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## Compound of Interest

Compound Name: Viaspan

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## Introduction

**Viaspan**, commercially known as the University of Wisconsin (UW) solution, is a landmark in the field of preservation.<sup>[1]</sup> Developed in the late 1980s by Belzer and Southard for pancreas preservation, it quickly became the gold standard for the cold, static storage of kidneys, livers, and other solid organs for transplantation.<sup>[1][2]</sup> Its formulation is based on mimicking the intracellular environment to minimize cellular injury during hypothermic ischemia.<sup>[1][2]</sup> While its primary indication is for solid organ transplantation, the principles behind its cytoprotective effects have prompted its investigation in a variety of other cellular and tissue preservation studies, extending its application beyond the traditional transplant setting. These notes provide an overview of **Viaspan**'s mechanism, composition, and its application in preserving various cell and tissue types, supported by experimental data and protocols.

## Mechanism of Action

**Viaspan**'s efficacy stems from a multi-faceted approach to counteract the detrimental effects of cold ischemia. The guiding principles of its development were to control cell swelling, prevent acidosis, scavenge free radicals, and provide energy precursors.<sup>[1][3]</sup>

- **Osmotic Support and Prevention of Edema:** Unlike earlier solutions that used glucose, **Viaspan** utilizes large, impermeant molecules like lactobionate and raffinose to maintain osmotic pressure.<sup>[1][3]</sup> This prevents the cellular swelling and edema that typically occur

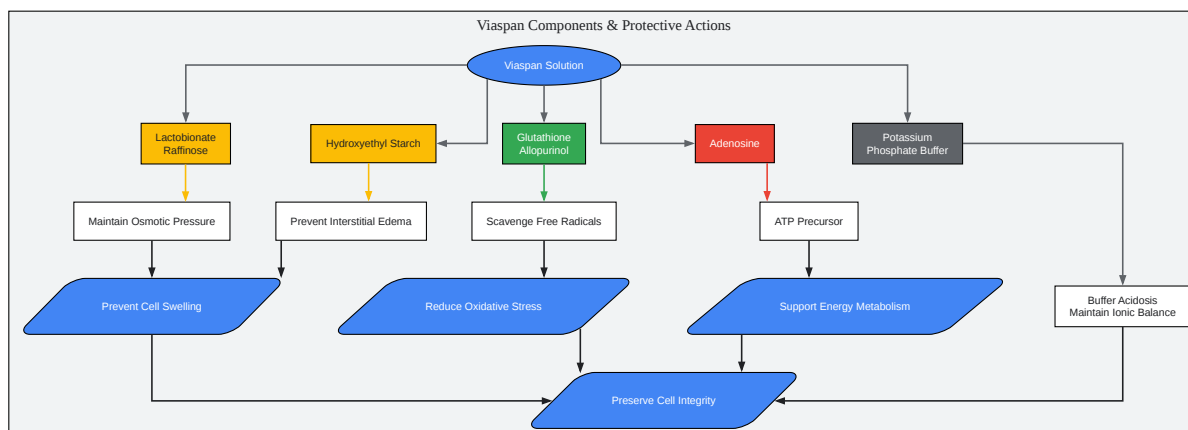
during hypothermia as ion pumps fail. Hydroxyethyl starch (HES), a high-molecular-weight colloid, is also included to prevent interstitial edema.[1][2][4]

- **Reduction of Oxidative Stress:** The process of ischemia and subsequent reperfusion generates damaging reactive oxygen species (ROS). **Viaspan** is fortified with the antioxidants allopurinol and glutathione to scavenge these free radicals, mitigating oxidative injury.[2][3][5]
- **Energy Metabolism Support:** To support cellular energy requirements and facilitate the regeneration of adenosine triphosphate (ATP) upon reperfusion, the solution is supplemented with adenosine.[2][5]
- **Ionic and pH Buffering:** **Viaspan** has a high concentration of potassium and a low concentration of sodium, mimicking the intracellular electrolyte balance.[2] It also contains a phosphate buffer to counteract acidosis, a common consequence of anaerobic metabolism during ischemia.[4]

## Visualizations

### Mechanism of Action Pathway

The following diagram illustrates the key protective pathways activated by **Viaspan's** components during tissue preservation.



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Caption: **Viaspan**'s multi-component strategy for cellular protection.

## Quantitative Data Summary

**Viaspan** has been evaluated against other media for the preservation of various cell types, most notably periodontal ligament (PDL) cells, which are crucial for the successful replantation of avulsed teeth.

## Table 1: Physicochemical Properties of Viaspan and Other Storage Media

Storage Medium	pH	Osmolality (mOsm/kg)	Reference
Viaspan	~7.4	320 - 328	<a href="#">[6]</a> <a href="#">[7]</a>
Propolis	7.6	345	<a href="#">[7]</a>
Aloe Vera	7.1	321	<a href="#">[7]</a>
Hank's Balanced Salt Solution (HBSS)	7.2	320	<a href="#">[6]</a>
Milk	-	251 - 298	<a href="#">[8]</a>
Gatorade	3.2	285	<a href="#">[7]</a>
Tap Water	7.4 - 7.79	30	<a href="#">[6]</a>

**Table 2: Comparative Efficacy in Periodontal Ligament (PDL) Cell Preservation**

Study	Storage Media Compared	Duration	Key Finding (Cell Viability)
Sanghavi et al. (2022)	Viaspan, Propolis, Aloe Vera, Gatorade	Up to 72h	Propolis (31.4 cumm) and Viaspan (30.2 cumm) showed the highest and statistically similar mean viable cell counts after 72h, significantly outperforming Aloe Vera (24.6 cumm) and Gatorade (14.5 cumm).[7][9]
Osmanovic et al. (Systematic Review)	Viaspan, DMEM, Propolis, HBSS, Milk, etc.	24h	At 24 hours, Viaspan demonstrated the best cell survival at 88.4%, followed by DMEM (70.9%) and 10% propolis (68.3%).[10]
Ashkenazi et al.	Viaspan, HBSS, Milk, Culture Medium	8h	The clonogenic capacity of cells stored in Viaspan for 8 hours was high and comparable to HBSS, and superior to milk. [6]

**Table 3: Efficacy in Human Mesenchymal Stem Cell (hMSC) Preservation**

Study	Storage Media Compared	Duration	Key Finding (Viable Cell Recovery)
Anonymous (2018)	Viaspan, HypoThermosol® FRS (HTS-FRS), Normosol, Plasma-Lyte A, etc.	1 day	After 1 day of hypothermic storage, hMSC recovery in Viaspan was 32±4%, compared to 95±3% in HTS-FRS and 6±1% in standard growth media. <a href="#">[11]</a>

## Experimental Protocols

The following protocols are derived from methodologies reported in studies evaluating **Viaspan** for cellular preservation.

### Protocol 1: Preservation of Periodontal Ligament (PDL) Cells from Avulsed Teeth

This protocol is based on the methodology used for in vitro evaluation of storage media for PDL cell viability.[\[7\]](#)

Objective: To assess the efficacy of **Viaspan** in maintaining the viability of PDL cells on the root surface of extracted teeth compared to other media.

Materials:

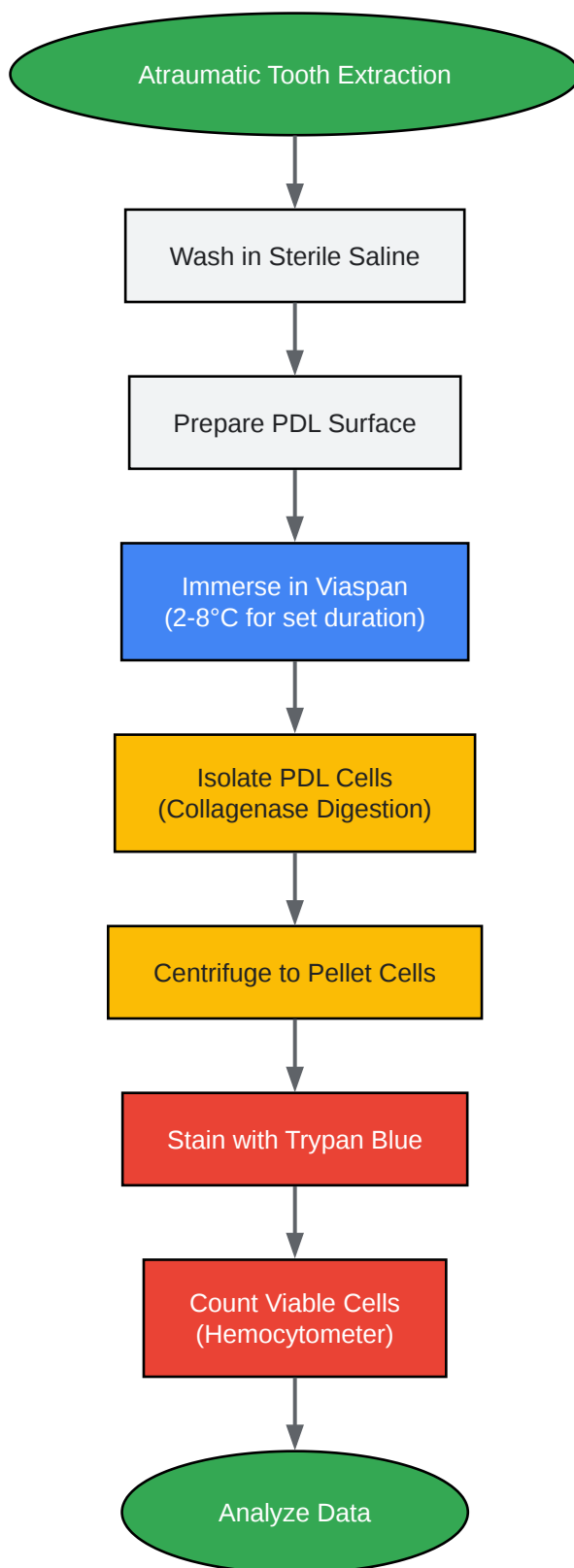
- Freshly extracted, intact human teeth (e.g., for orthodontic reasons)
- **Viaspan** solution, chilled to 2-8°C
- Control storage media (e.g., HBSS, Propolis, Gatorade)
- Sterile saline solution
- Collagenase solution (Type I)

- Trypan Blue stain (0.4%)
- Hemocytometer and light microscope
- Centrifuge and sterile microtubes

#### Procedure:

- **Tooth Collection:** Immediately after atraumatic extraction, wash the tooth in sterile saline solution to remove blood clots.
- **PDL Preparation:** Gently scrape the coronal 3 mm of the PDL from the root surface to eliminate cells damaged during extraction.
- **Dry Time Simulation (Optional):** To simulate clinical conditions, teeth can be bench-dried for a standardized period (e.g., 30 minutes).
- **Immersion in Storage Media:** Immerse the teeth into aliquots of the experimental media (**Viaspan**, etc.) for a defined period (e.g., 45 minutes, or up to 24 hours). Maintain hypothermic conditions (2-8°C) for **Viaspan** and other cold-storage solutions.
- **PDL Cell Isolation:** a. After the storage period, remove the teeth from the media. b. Place each tooth in a microtube containing a collagenase solution to digest the PDL from the root surface. c. Incubate as required for cell detachment.
- **Cell Viability Assessment:** a. Centrifuge the tubes at 1000 rpm for 4 minutes to pellet the cells. b. Discard the supernatant and resuspend the cell pellet. c. Mix a small volume of the cell suspension with 0.4% Trypan Blue stain. d. Load the suspension onto a hemocytometer. e. Under a light microscope, count the number of viable (translucent, unstained) cells and non-viable (blue-stained) cells.
- **Data Analysis:** Calculate the mean number of viable PDL cells for each storage group. Perform statistical analysis (e.g., ANOVA) to determine significant differences between **Viaspan** and other media.

## Experimental Workflow Diagram



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Caption: Workflow for assessing PDL cell viability after **Viaspan** storage.



## Protocol 2: Hypothermic Preservation of Adherent Cell Cultures

This generalized protocol is adapted from studies on the hypothermic storage of human mesenchymal stem cells (hMSCs).[\[11\]](#)

Objective: To evaluate the efficacy of **Viaspan** for the hypothermic, short-term storage of cultured, adherent cells.

Materials:

- Confluent cell culture plates (e.g., 96-well plates)
- **Viaspan** solution, chilled to 2-8°C
- Standard cell culture growth medium
- Phosphate-buffered saline (PBS)
- Cell viability assay reagent (e.g., alamarBlue®, Calcein-AM/EthD-1)
- Plate reader or fluorescence microscope

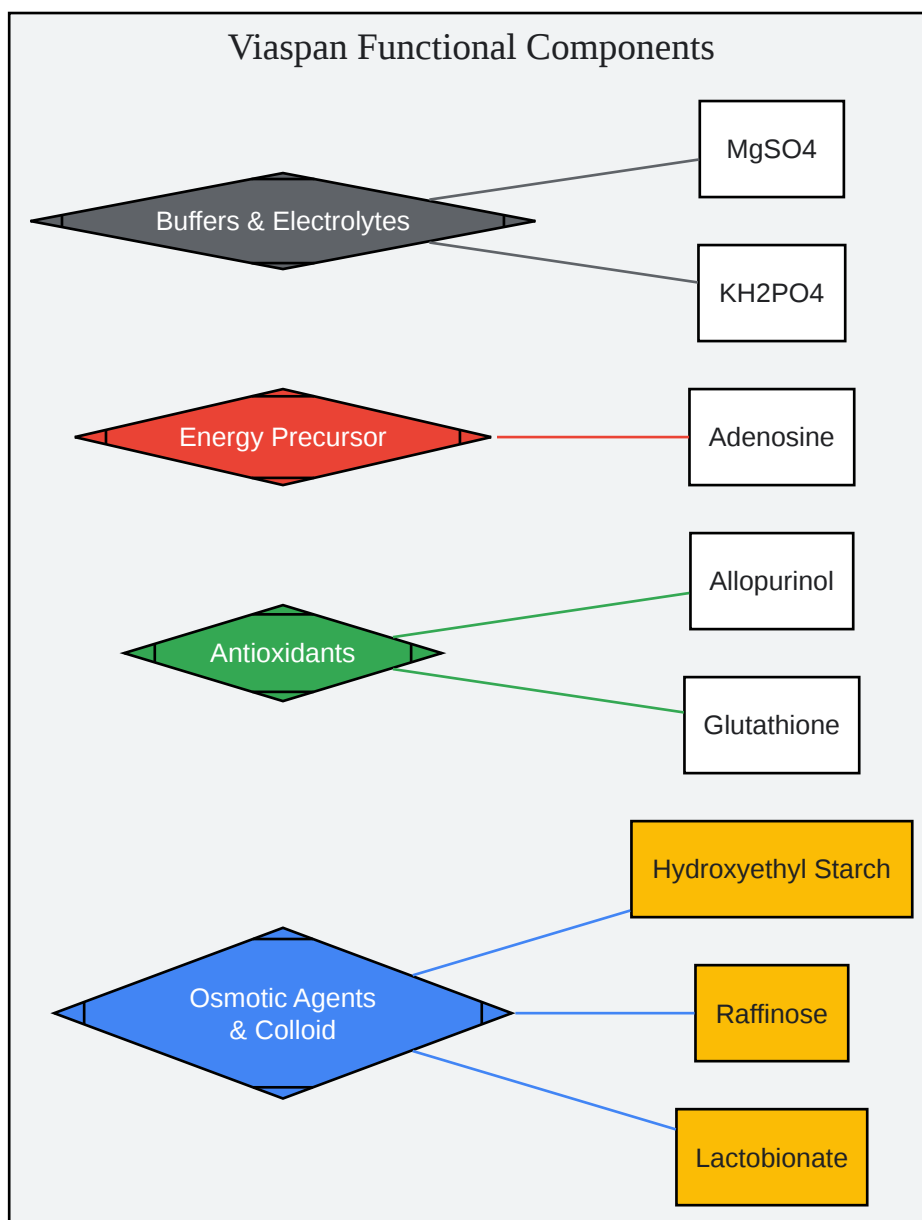
Procedure:

- Cell Culture: Grow cells to confluence in standard culture plates.
- Preparation for Storage: a. Aspirate the growth medium from the wells. b. Gently wash the cell monolayer once with sterile PBS.
- Application of Preservation Solution: a. Aspirate the PBS. b. Add pre-chilled **Viaspan** solution to each well, ensuring the monolayer is completely covered.
- Hypothermic Storage: Seal the plates (e.g., with parafilm) to prevent evaporation and contamination. Store the plates in a refrigerator at 2-8°C for the desired duration (e.g., 1 to 7 days).

- **Post-Storage Recovery:** a. Remove plates from cold storage. b. Aspirate the **Viaspan** solution. c. Gently wash the monolayer once with warm PBS. d. Add fresh, pre-warmed standard growth medium to each well. e. Return the plates to a standard cell culture incubator (37°C, 5% CO<sub>2</sub>).
- **Viability and Function Assessment:** After a recovery period (e.g., 24 hours), assess cell viability and function using a suitable method:
  - **Metabolic Assay:** Use a metabolic indicator like alamarBlue® to quantify cell viability.
  - **Live/Dead Staining:** Use fluorescence-based stains like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells) and visualize under a microscope.
  - **Morphology:** Visually inspect cell morphology for signs of stress or death.
- **Data Analysis:** Quantify cell viability as a percentage of non-preserved control cells and compare results between different preservation solutions.

## Viaspan Compositional Logic

The diagram below categorizes the key components of **Viaspan** based on their primary function in cytoprotection.



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Caption: Functional categorization of **Viaspan**'s key ingredients.

### Conclusion and Recommendations

**Viaspan** (UW solution) remains a highly effective preservation medium, particularly for short-term hypothermic storage. Its rationally designed, multi-component formulation provides robust protection against the primary vectors of cellular injury during cold ischemia. While it is the established standard in solid organ transplantation, research shows it is also a potent

candidate for preserving other tissues, such as periodontal ligament cells, where it demonstrates viability comparable or superior to other common media like HBSS.[6][10]

However, for some specialized applications, such as the preservation of mesenchymal stem cells, other specifically formulated media like HypoThermosol® may offer superior recovery rates.[11] Furthermore, factors such as high cost and limited availability can make **Viaspan** less practical for routine or emergency applications, such as dental avulsion, where readily available alternatives like propolis or milk may be considered.[7][12]

Researchers and drug development professionals should consider **Viaspan** a high-performance benchmark for cellular and tissue preservation studies. Its use is recommended in experiments where maximal preservation is required and where its complex composition can be leveraged to protect sensitive cellular systems from hypothermic and ischemic stress.

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